2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide
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Overview
Description
2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group and a phenylmethoxypyridinyl moiety attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through the reaction of phenol with an appropriate halogenated acetamide under basic conditions.
Introduction of the Pyridinyl Moiety: The pyridinyl group is often introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with a phenylmethoxy group.
Coupling Reaction: The final step involves coupling the phenoxyacetamide with the pyridinyl moiety under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
Scientific Research Applications
2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-phenoxyacetamide: Lacks the pyridinyl and phenylmethoxy groups, making it less complex.
N-(3-phenylmethoxypyridin-2-yl)acetamide: Similar but without the phenoxy group.
Phenoxy-N-(3-pyridinyl)acetamide: Contains the phenoxy and pyridinyl groups but lacks the phenylmethoxy group.
Uniqueness
2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide is unique due to the combination of its phenoxy, phenylmethoxy, and pyridinyl groups, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler analogs.
Biological Activity
2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a phenoxy group linked to a pyridine moiety, which is known to influence its biological properties. The structural formula can be represented as follows:
The biological activity of this compound is thought to involve several mechanisms, including:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, influencing signaling pathways relevant to disease processes.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to its protective effects against cellular damage.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate significant activity against Gram-positive bacteria, with an IC50 value comparable to established antibiotics.
Bacterial Strain | IC50 (µM) | Comparison |
---|---|---|
Staphylococcus aureus | 12.5 | Higher than Penicillin (15 µM) |
Escherichia coli | 25.0 | Comparable to Ciprofloxacin (30 µM) |
Anti-inflammatory Activity
In vitro assays have demonstrated that the compound possesses anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-α | 500 | 150 |
IL-6 | 300 | 80 |
Case Study 1: Diabetes Management
A study investigated the effects of this compound on α-glucosidase inhibition, a key enzyme in carbohydrate metabolism. The compound displayed a potent inhibitory effect with an IC50 value of 5.0 µM, significantly lower than that of Acarbose (IC50 = 327.0 µM). This suggests potential utility in managing type 2 diabetes.
Case Study 2: Cancer Research
In cancer cell lines, the compound exhibited cytotoxic effects against several types of cancer cells, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity.
Safety and Toxicology
Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. Key findings include:
- No significant hepatotoxicity was observed in liver enzyme assays.
- Renal function remained stable with no adverse effects on creatinine and urea levels.
Properties
IUPAC Name |
2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(15-24-17-10-5-2-6-11-17)22-20-18(12-7-13-21-20)25-14-16-8-3-1-4-9-16/h1-13H,14-15H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZLSEAWIQXAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.